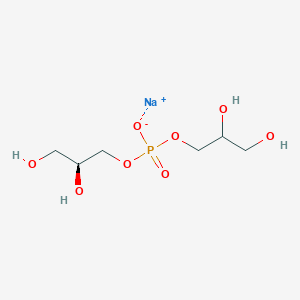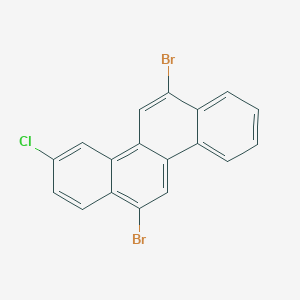![molecular formula C6H4ClN3O2S2 B13123678 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is an organic compound that features both a thieno and a pyrimidine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then used as precursors for the thienopyrimidine core . The process involves pyrimidone formation, bromination, and chlorination .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process generally involves the use of standard laboratory equipment and avoids the need for chromatography for purification . This makes the production process more robust and suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, phosphorus oxychloride for chlorination, and various oxidizing and reducing agents . The conditions for these reactions are typically mild to moderate, making them suitable for laboratory and industrial settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and chlorination lead to the formation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antiviral, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents bacterial replication and makes the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Properties
Molecular Formula |
C6H4ClN3O2S2 |
|---|---|
Molecular Weight |
249.7 g/mol |
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H,(H2,8,11,12) |
InChI Key |
FDXOJUJEDPIXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)


![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)






![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
